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Paromomycin sulphate -

Paromomycin sulphate

Catalog Number: EVT-8733714
CAS Number:
Molecular Formula: C23H45N5O18S-2
Molecular Weight: 711.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Paromomycin sulfate is an aminoglycoside antibiotic derived from Streptomyces griseus. It is primarily used in the treatment of various infections, particularly those caused by protozoa and certain bacterial strains. Paromomycin is particularly noted for its effectiveness against visceral leishmaniasis and has been utilized in treating gastrointestinal infections caused by Entamoeba histolytica. Its mechanism of action involves binding to the ribosomal RNA, thereby inhibiting protein synthesis in susceptible organisms.

Source

Paromomycin sulfate is produced through fermentation processes involving the bacterium Streptomyces griseus. This natural source is significant as it provides a means to extract the compound in a form suitable for pharmaceutical applications.

Classification

Paromomycin sulfate belongs to the class of aminoglycoside antibiotics. Aminoglycosides are characterized by their amino sugar components and are known for their bactericidal properties, particularly against aerobic gram-negative bacteria. Paromomycin specifically is classified under the subclass of aminoglycosides that are effective against protozoan infections.

Synthesis Analysis

Methods

The synthesis of paromomycin sulfate can be achieved through several methods, primarily focusing on fermentation processes. The most common method involves:

  1. Fermentation: Culturing Streptomyces griseus under controlled conditions to produce paromomycin.
  2. Extraction: Following fermentation, paromomycin is extracted from the culture medium using solvent extraction techniques.
  3. Purification: The crude extract undergoes purification processes such as chromatography to isolate paromomycin sulfate.

Technical details regarding the fermentation process include optimizing parameters such as temperature, pH, and nutrient composition to maximize yield.

Molecular Structure Analysis

Structure

The molecular formula of paromomycin sulfate is C23H45N5O14SC_{23}H_{45}N_5O_{14}S. The compound features multiple hydroxyl groups and amino groups, which contribute to its solubility and biological activity. The structure includes a central aminocyclitol ring with several sugar moieties attached.

Data

  • Molecular Weight: Approximately 585.7 g/mol
  • Chemical Structure: Paromomycin sulfate has a complex structure typical of aminoglycosides, characterized by its glycosidic linkages between sugar units.
Chemical Reactions Analysis

Reactions

Paromomycin undergoes various chemical reactions relevant to its functionality and stability:

  1. Hydrolysis: In aqueous environments, paromomycin can hydrolyze, especially under acidic or basic conditions.
  2. Acetylation: Modification through acetylation can alter its pharmacological properties and enhance its stability.
  3. Complexation: Paromomycin can form complexes with metal ions, which may influence its bioavailability and efficacy.

Technical details indicate that these reactions are influenced by environmental factors such as pH and temperature, which must be carefully controlled during formulation.

Mechanism of Action

Paromomycin exerts its antibacterial effects primarily through its interaction with the ribosomal RNA of bacteria. The mechanism involves:

  1. Binding to Ribosome: Paromomycin binds specifically to the 16S ribosomal RNA component of the 30S ribosomal subunit.
  2. Inhibition of Protein Synthesis: This binding interferes with the initiation complex formation and leads to misreading of mRNA, ultimately inhibiting protein synthesis.

Data from studies indicate that this mechanism is particularly effective against non-resistant bacterial strains, making it a valuable therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Paromomycin sulfate is typically a white to off-white powder.
  • Solubility: It is soluble in water and slightly soluble in organic solvents.
  • Stability: The compound is stable under dry conditions but may degrade in moist environments or when exposed to extreme pH levels.

Chemical Properties

  • pH Range: The optimal pH for stability is typically around neutral (pH 6-7).
  • Melting Point: The melting point varies based on purity but generally lies within the range of 150-160 °C.

Relevant data suggest that these properties are crucial for formulation in pharmaceutical applications.

Applications

Paromomycin sulfate has several scientific uses:

  1. Antimicrobial Treatment: Primarily used for treating infections caused by Entamoeba histolytica and visceral leishmaniasis.
  2. Research Applications: Utilized in laboratory settings for studying protein synthesis mechanisms due to its specific action on ribosomal RNA.
  3. Pharmaceutical Development: Investigated for potential use in combination therapies for resistant infections.
Molecular Pharmacology of Paromomycin Sulphate

Ribosomal Targeting Mechanisms in Protozoan Pathogens

Paromomycin sulphate exerts its primary antiprotozoal activity through high-affinity binding to the ribosomal RNA of target pathogens. This aminoglycoside antibiotic specifically targets the aminoacyl-tRNA site (A-site) within the 16S rRNA component of the 30S ribosomal subunit. Structural analyses reveal that paromomycin interacts with conserved nucleotides in the rRNA decoding center, notably displacing adenine residues A1492 and A1493 from their native positions within helix 44. This displacement induces conformational changes that reduce translational fidelity during protein synthesis [3] [5].

The molecular basis for selectivity against protozoan pathogens involves significant structural differences between Leishmania spp. ribosomes and mammalian ribosomes. Surface plasmon resonance (SPR) studies demonstrate that paromomycin exhibits a dissociation constant (KD) of 1.2 × 10-7 M for Leishmania mexicana ribosomes, representing a binding affinity approximately 30-fold higher than observed with rat liver ribosomes (KD = 3.8 × 10-6 M) [4]. This differential binding is attributed to nucleotide variations within the A-site region, particularly at position 1408 where adenine in bacteria and Leishmania is replaced by guanine in mammalian cytoplasmic ribosomes, creating steric hindrance to aminoglycoside binding [4].

Table 1: Paromomycin Binding Affinities to Ribosomal Targets

Ribosomal SourceDissociation Constant (KD)Binding Specificity
Leishmania mexicana1.2 × 10-7 MHigh affinity
Rat Liver3.8 × 10-6 MLow affinity
Escherichia coli8.5 × 10-8 MVery high affinity

Paromomycin binding destabilizes the ribosomal complex in two mechanistically distinct ways: (1) it increases the error rate during translation initiation by facilitating incorrect codon-anticodon pairings, and (2) it inhibits ribosomal translocation along messenger RNA. Real-time measurements in live pathogens demonstrate that paromomycin reduces the polypeptide chain elongation rate by 40-60% while increasing misincorporation errors by 15-20 fold compared to untreated controls. This dual interference severely compromises the production of functional parasite proteins essential for survival and replication [3] [23].

Disruption of Mitochondrial Membrane Potential in Leishmania spp.

Beyond ribosomal targeting, paromomycin sulphate exerts significant effects on mitochondrial function in Leishmania parasites. Flow cytometric analyses using membrane potential-sensitive dyes (rhodamine 123) reveal that therapeutic concentrations (150-200 μM) cause a 50-60% reduction in mitochondrial membrane potential (ΔΨm) following 72 hours of exposure in Leishmania donovani promastigotes. This depolarization event precedes observable effects on parasite proliferation, suggesting mitochondrial dysfunction represents an early pharmacological event rather than a secondary consequence of cell death [7] [2].

The mechanism underlying mitochondrial impairment involves interference with electron transport chain components. Amperometric measurements demonstrate a 65-70% decrease in oxygen consumption rates in paromomycin-treated parasites, indicating profound respiratory inhibition. This effect exhibits temporal specificity, with no immediate inhibition observed upon drug addition, but progressive dysfunction developing over 24-72 hours. The delayed onset suggests paromomycin may act indirectly on mitochondrial function, potentially through depletion of nuclear-encoded mitochondrial proteins whose synthesis is impaired via ribosomal targeting [7].

Table 2: Mitochondrial Effects of Paromomycin in *Leishmania donovani*

ParameterReduction After 72h TreatmentMethodology
Membrane Potential (ΔΨm)50-60%Rhodamine 123 fluorescence
Oxygen Consumption Rate65-70%Amperometric measurement
Dehydrogenase Activity45-55%MTT reduction assay

The critical role of mitochondrial targeting is corroborated by rescue experiments demonstrating that supplementation with respiratory substrates (succinate) partially restores membrane potential in drug-treated parasites. Furthermore, mitochondrial complex II and IV activities show 40-50% inhibition following prolonged paromomycin exposure. These findings establish that mitochondrial impairment constitutes an independent mechanism contributing to the antileishmanial activity beyond cytoplasmic protein synthesis inhibition [7] [2].

Inhibition of Parasitic Protein Synthesis via 30S Subunit Binding

Paromomycin sulphate binds with high specificity to the 16S rRNA within the 30S ribosomal subunit, inducing translational infidelity and premature termination. In cell-free systems containing Leishmania mexicana ribosomal particles, paromomycin (100 μM) reduces poly(U)-directed polyphenylalanine synthesis by 75-80% compared to untreated controls. This inhibition occurs through two distinct molecular mechanisms: (1) induction of mRNA misreading during translation initiation, and (2) blockade of ribosomal translocation during elongation [4].

The misreading effect is quantitatively demonstrated through leucine misincorporation assays, where paromomycin increases erroneous leucine incorporation during poly(U)-directed translation by 10-12 fold in Leishmania ribosomes versus only 1.5-2 fold in mammalian systems. This species-specific difference originates from nucleotide divergence within the paromomycin-binding pocket, particularly at positions 1408 (A→G) and 1491 (G→A) in mammalian rRNA, which reduce both drug affinity and drug-induced misreading [4].

Structural analyses reveal that paromomycin stabilizes a conformationally distorted A-site that permits non-cognate aminoacyl-tRNA binding. Specifically, the drug interacts with the phosphodiester backbone of helix H44 via hydrogen bonding between its ring I hydroxyl groups and G1494, while ring II positions the 2-deoxystreptamine core near A1408. This binding arrangement flips A1492 and A1493 from the helical stack into the ribosomal decoding center, creating a less discriminating binding pocket for the codon-anticodon duplex. The distortion reduces the energy barrier for non-Watson-Crick base pairing, increasing error frequency from 10-4 to 10-2 per codon [4] [5].

Additionally, paromomycin inhibits the EF-G-dependent translocation step by stabilizing ribosomal conformation in the pre-translocational state. Cryo-EM structures show that paromomycin binding induces a counter-rotation of the 30S subunit relative to the 50S subunit, restricting the ratchet-like motion required for mRNA movement. This dual interference—increased misincorporation and translocation blockade—synergistically disrupts protozoan proteostasis [4].

Comparative Mechanistic Studies with Other Aminoglycosides

Paromomycin sulphate exhibits distinct pharmacological properties compared to structurally related aminoglycosides, particularly regarding spectrum of antiprotozoal activity and resistance mechanisms. While neomycin B shares the 4,5-disubstituted deoxystreptamine core with paromomycin, it demonstrates 3-5 fold lower efficacy against Leishmania donovani promastigotes (IC50 = 145 μM for neomycin versus 50 μM for paromomycin). This difference primarily stems from variations in drug uptake rather than ribosomal binding affinity [6] [1].

Resistance development studies reveal critical mechanistic differences: Leishmania parasites exposed to stepwise-increasing paromomycin concentrations develop resistance through reduced drug accumulation associated with decreased cell surface binding. The resistant strain (PRr) exhibits 60-70% reduction in initial drug binding compared to wild-type parasites, attributable to alterations in membrane glycocalyx composition. This contrasts sharply with neomycin resistance, which primarily involves ribosomal mutations at the drug binding site [6] [2].

Table 3: Comparative Mechanisms of Aminoglycosides Against *Leishmania spp.*

ParameterParomomycinNeomycin BSpectinomycin
Primary Target30S ribosomal A-site30S ribosomal A-site30S ribosomal neck
Resistance MechanismReduced uptake/bindingRibosomal mutationsRibosomal protein L14
ΔΨm DisruptionSignificant (50-60%)Minimal (<10%)None
Misincorporation Rate10-12 fold increase8-10 fold increaseNo misincorporation

Mitochondrial effects show even greater divergence among aminoglycosides. Whereas paromomycin causes significant mitochondrial depolarization (50-60% ΔΨm reduction), neomycin B at equivalent concentrations induces less than 10% depolarization. This differential mitochondrial targeting correlates with the superior antileishmanial efficacy of paromomycin despite similar ribosomal binding affinities. Spectinomycin—an aminocyclitol without the typical 2-deoxystreptamine core—exhibits no measurable effect on mitochondrial potential and demonstrates negligible activity against Leishmania species [7] [8].

The protein synthesis inhibition profiles also differ substantially. While both paromomycin and neomycin induce misincorporation, paromomycin demonstrates greater inhibition of translocation (70% versus 40% for neomycin at 100 μM). Spectinomycin uniquely blocks the elongation phase without inducing misreading, explaining its bacteriostatic rather than bactericidal effects. These comparative pharmacological profiles establish paromomycin's distinctive dual mechanism—combining ribosomal inhibition with mitochondrial disruption—which underpins its clinical utility against protozoan pathogens resistant to other aminoglycosides [4] [8].

Properties

Product Name

Paromomycin sulphate

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfate

Molecular Formula

C23H45N5O18S-2

Molecular Weight

711.7 g/mol

InChI

InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/p-2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1

InChI Key

LJRDOKAZOAKLDU-UDXJMMFXSA-L

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.[O-]S(=O)(=O)[O-]

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.[O-]S(=O)(=O)[O-]

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